molecular formula C11H8BrN3O2 B2547609 N-(4-bromophenyl)-3-nitropyridin-2-amine CAS No. 78750-60-4

N-(4-bromophenyl)-3-nitropyridin-2-amine

Cat. No.: B2547609
CAS No.: 78750-60-4
M. Wt: 294.108
InChI Key: OVWIQCXJXQFDTK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-nitropyridin-2-amine is a chemical compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a nitro group at the third position and an amine group at the second position, which is further substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-nitropyridin-2-amine typically involves the following steps:

    Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the third position.

    Amination: The nitro-pyridine derivative is then subjected to amination using ammonia or an amine source to introduce the amine group at the second position.

    Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent to introduce the bromine atom at the fourth position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-(4-aminophenyl)-3-aminopyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(4-bromophenyl)-3-nitrosopyridin-2-amine or this compound.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules. The bromine atom can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-3-aminopyridin-2-amine: Similar structure but with an amine group instead of a nitro group.

    N-(4-chlorophenyl)-3-nitropyridin-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(4-bromophenyl)-2-nitropyridin-3-amine: Isomer with different positions of the nitro and amine groups.

Uniqueness

N-(4-bromophenyl)-3-nitropyridin-2-amine is unique due to the specific positioning of the nitro and amine groups on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom also imparts distinct electronic and steric properties that can affect its chemical behavior and applications.

Properties

IUPAC Name

N-(4-bromophenyl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2/c12-8-3-5-9(6-4-8)14-11-10(15(16)17)2-1-7-13-11/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWIQCXJXQFDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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